molecular formula C20H16FNO3 B6375414 5-(4-Cbz-Aminopheny)-2-fluorophenol, 95% CAS No. 1261931-21-8

5-(4-Cbz-Aminopheny)-2-fluorophenol, 95%

Cat. No. B6375414
CAS RN: 1261931-21-8
M. Wt: 337.3 g/mol
InChI Key: LAYDJCVFOXSERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cbz-Aminopheny)-2-fluorophenol, 95% (Cbz-F-Phe) is a fluorinated derivative of the aromatic aminophenol compound. It is an important chemical intermediate used in the synthesis of various pharmaceuticals and other compounds. Cbz-F-Phe has a wide range of applications in the fields of analytical chemistry, organic synthesis, and biochemistry. It is also used as a fluorescent dye for various types of microscopy.

Scientific Research Applications

5-(4-Cbz-Aminopheny)-2-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent dye in microscopy, as a reagent in organic synthesis, and as a fluorescent label in biochemical assays. It has also been used as a chromogenic substrate in enzyme assays and as a fluorescent probe in analytical chemistry.

Mechanism of Action

5-(4-Cbz-Aminopheny)-2-fluorophenol, 95% is a fluorophore, meaning it is able to absorb light at a particular wavelength and emit light at a different wavelength. This property makes it useful for a variety of microscopy applications. It is also able to interact with proteins, which makes it useful for biochemical assays.
Biochemical and Physiological Effects
5-(4-Cbz-Aminopheny)-2-fluorophenol, 95% has been studied for its biochemical and physiological effects. It has been shown to affect the expression of certain genes involved in the regulation of cell cycle progression, cell differentiation, and apoptosis. It has also been shown to affect the activity of certain enzymes, such as caspase-3, and to interact with certain proteins, such as the tumor suppressor p53.

Advantages and Limitations for Lab Experiments

5-(4-Cbz-Aminopheny)-2-fluorophenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is a highly fluorescent molecule. It is also able to interact with proteins, making it useful for biochemical assays. However, it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for research on 5-(4-Cbz-Aminopheny)-2-fluorophenol, 95%. These include further studies into its biochemical and physiological effects, as well as its use as a fluorescent probe in analytical chemistry and as a reagent in organic synthesis. Additionally, further research into its stability and potential degradation products could be beneficial. Finally, further studies into its use as a fluorescent dye in microscopy could open up new applications for this compound.

Synthesis Methods

5-(4-Cbz-Aminopheny)-2-fluorophenol, 95% can be synthesized using a variety of methods. One common method is the reaction of 4-chlorobenzoyl chloride with 2-fluorophenol in the presence of a base such as sodium hydroxide. The reaction produces 5-(4-Cbz-Aminopheny)-2-fluorophenol, 95% as a white solid.

properties

IUPAC Name

benzyl N-[4-(4-fluoro-3-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3/c21-18-11-8-16(12-19(18)23)15-6-9-17(10-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYDJCVFOXSERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cbz-Aminopheny)-2-fluorophenol

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